

what is the chemical structure of (+)-N-Methylallosedridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-N-Methylallosedridine

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An In-depth Technical Guide to (+)-N-Methylallosedridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Methylallosedridine is a piperidine alkaloid of interest within the scientific community, particularly in the fields of natural product synthesis and pharmacology. This document provides a comprehensive overview of its chemical structure, stereochemistry, and a detailed experimental protocol for its enantioselective synthesis. While specific quantitative biological data for **(+)-N-Methylallosedridine** is not extensively available in public literature, this guide also discusses the known biological activities of structurally related piperidine alkaloids to provide context for its potential pharmacological applications.

Chemical Structure and Properties

(+)-N-Methylallosedridine is a saturated heterocyclic compound featuring a piperidine ring substituted at the 2-position with a 2-hydroxypropyl group and a methyl group attached to the nitrogen atom. Its chemical formula is $C_9H_{19}NO$, and it has a molecular weight of 157.25 g/mol. The CAS number for this compound is 41447-16-9. The key structural feature of **(+)-N-Methylallosedridine** is its specific stereochemistry, designated as the "(+)-allo" isomer. Based

on synthetic routes aiming for this class of molecules, the absolute configuration is inferred to be (2R, 2'S).

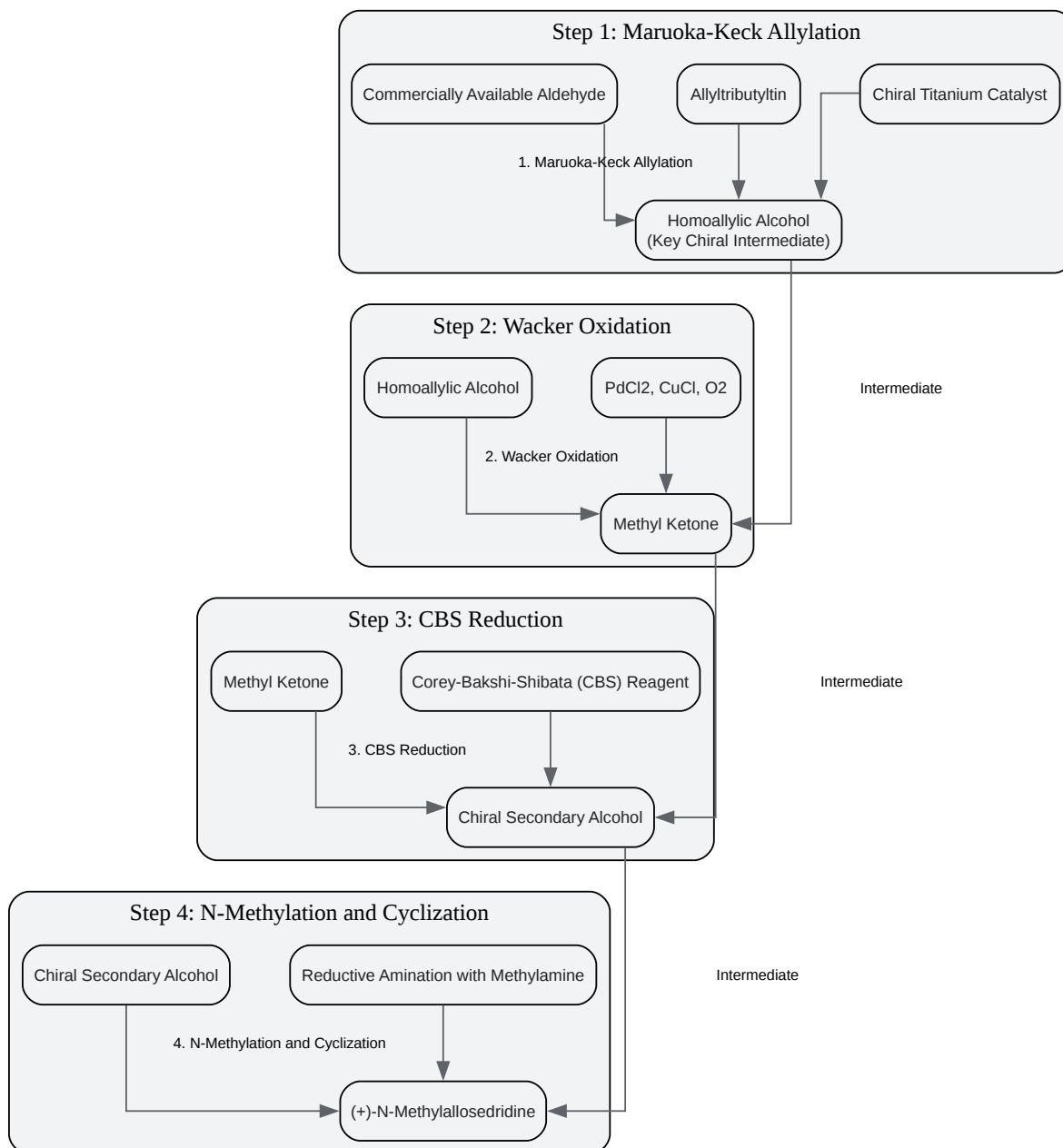
Table 1: Physicochemical Properties of **(+)-N-Methylallosedridine**

Property	Value	Source
Molecular Formula	C ₉ H ₁₉ NO	-
Molecular Weight	157.25 g/mol	-
CAS Number	41447-16-9	-
Synonym	(+)-1-(1-methyl-piperidin-2-yl)-propan-2-ol	-
Inferred Absolute Configuration	(2R, 2'S)	Inferred from synthetic precursors

Enantioselective Synthesis: Experimental Protocol

The enantioselective synthesis of piperidine alkaloids, including **(+)-N-Methylallosedridine**, often employs strategic stereocontrolled reactions to establish the desired chiral centers. A key approach involves the use of chiral catalysts and reagents to direct the formation of the specific stereoisomer. The following protocol is based on established methodologies for the synthesis of related compounds, such as the work by Yadav et al. on the enantioselective synthesis of sedridine and allosedridine analogs.^{[1][2]}

Experimental Workflow for the Synthesis of **(+)-N-Methylallosedridine**



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Caption: Synthetic workflow for **(+)-N-Methylallosedridine**.

Detailed Methodologies:

- **Step 1: Maruoka-Keck Allylation:** This reaction is employed to stereoselectively form a homoallylic alcohol from an aldehyde. A suitable starting aldehyde is reacted with allyltributyltin in the presence of a chiral titanium-based catalyst. The choice of the chiral ligand associated with the titanium catalyst is critical for establishing the desired stereochemistry at the newly formed chiral center.
- **Step 2: Wacker Oxidation:** The terminal alkene of the homoallylic alcohol intermediate is then oxidized to a methyl ketone. This is typically achieved using a palladium(II) catalyst, such as palladium chloride, with a copper(I) co-catalyst in an oxygen atmosphere.
- **Step 3: Corey-Bakshi-Shibata (CBS) Reduction:** The resulting methyl ketone is stereoselectively reduced to a secondary alcohol using a chiral oxazaborolidine catalyst, known as the CBS reagent. The specific enantiomer of the CBS reagent used will determine the stereochemistry of the resulting hydroxyl group.
- **Step 4: N-Methylation and Cyclization:** The final steps involve the introduction of the N-methyl group and the formation of the piperidine ring. This can be accomplished through a reductive amination reaction with methylamine, followed by cyclization to yield the final product, **(+)-N-Methylallosedridine**.

Biological Activity

While specific quantitative bioactivity data, such as IC_{50} or K_i values, for **(+)-N-Methylallosedridine** are not readily available in the scientific literature, the broader class of piperidine alkaloids is known to exhibit a wide range of pharmacological activities. These activities are often attributed to their ability to interact with various biological targets, including receptors and enzymes in the central and peripheral nervous systems.

General Biological Activities of Piperidine Alkaloids:

- **Neurological and CNS Effects:** Many piperidine alkaloids are known to have effects on the central nervous system.
- **Antimicrobial and Antiviral Properties:** Some members of this class have demonstrated activity against various pathogens.

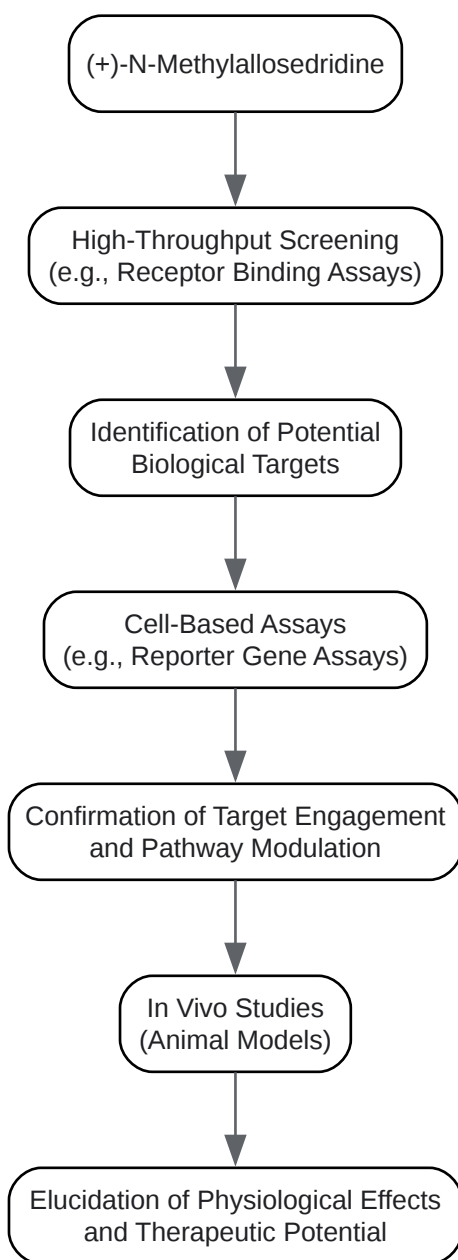
- Enzyme Inhibition: The piperidine scaffold is a common motif in the design of enzyme inhibitors.

Further research is required to elucidate the specific biological targets and pharmacological profile of **(+)-N-Methylallosedridine**.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the involvement of **(+)-N-Methylallosedridine** in any particular signaling pathways. Given the general neuroactive properties of many piperidine alkaloids, it is plausible that this compound could interact with neurotransmitter receptor signaling pathways, such as those involving acetylcholine or dopamine. However, this remains speculative without direct experimental evidence.

Logical Relationship for Investigating Potential Signaling Pathway Involvement



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Caption: A logical workflow for investigating signaling pathways.

Conclusion

(+)-N-Methylallosedridine is a chiral piperidine alkaloid with a defined, albeit inferred, stereochemistry. Its enantioselective synthesis can be achieved through established stereocontrolled methodologies. While its specific biological activities and the signaling pathways it may modulate are yet to be fully characterized, the broader family of piperidine

alkaloids displays a wide range of pharmacological properties, suggesting that **(+)-N-Methylallosedridine** could be a valuable molecule for further investigation in drug discovery and development. This guide provides a foundational resource for researchers interested in the synthesis and potential biological evaluation of this compound.

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References

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- To cite this document: BenchChem. [what is the chemical structure of (+)-N-Methylallosedridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045818#what-is-the-chemical-structure-of-n-methylallosedridine]

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